Adrenoglomerulotropin

Descripción

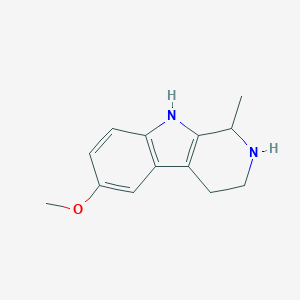

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUORFDQRFHYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871835 | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-56-6 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenoglomerulotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADRENOGLOMERULOTROPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Early Investigations of Adrenoglomerulotropin

Discovery and Initial Characterization by Farrell

The discovery and initial proposition of Adrenoglomerulotropin are primarily attributed to the work of endocrinologist G.L. Farrell in the late 1950s. Farrell's research was driven by evidence suggesting that aldosterone (B195564) secretion was regulated by a mechanism independent of the pituitary's adrenocorticotropic hormone (ACTH) nih.gov. His investigations led him to explore the pineal gland as a potential source of a regulatory substance.

Farrell and his team prepared a crude, acetone-soluble fraction from beef pineal tissue scispace.comnih.gov. This extract was hypothesized to contain a specific hormone responsible for stimulating aldosterone secretion, which he named "glomerulotropin" scispace.com. Further work on the chemical nature of this substance led to the proposed identification of a specific compound, 1-methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline, which was referred to as this compound nih.gov. The initial characterization was based on its presumed origin in the pineal gland and its potent, selective action on the adrenal zona glomerulosa nih.govnih.gov.

Early Experimental Evidence for this compound's Biological Activity

The primary biological activity attributed to this compound was the stimulation of aldosterone secretion. Farrell's early experiments provided the foundational evidence for this proposed function. The principal experimental model used was the decerebrate dog, which allowed for the study of adrenal secretion in a preparation where influences from the higher brain centers were removed.

Table 1: Summary of Farrell's Key Early Experiments

| Experimental Model | Substance Administered | Primary Observation | Proposed Conclusion |

|---|---|---|---|

| Decerebrate Dog | Crude acetone-soluble extract of beef pineal tissue | Marked increase in adrenal aldosterone secretion | The pineal gland contains a specific hormone, glomerulotropin, that stimulates aldosterone production scispace.com. |

| Decerebrate Dog | Purified fractions of pineal extract | Selective stimulation of aldosterone without a significant increase in cortisol | The active factor exhibits specific activity on the adrenal zona glomerulosa. |

Evolution of Conceptual Frameworks Regarding Pineal-Adrenal Interactions in Relation to this compound

The proposal of this compound represented a significant conceptual shift in endocrinology, suggesting a direct hormonal link between the pineal gland and the adrenal cortex for regulating electrolyte balance nih.govnih.gov. At the time, the regulation of aldosterone was not fully understood, and Farrell's hypothesis provided a compelling explanation for the control of its secretion independent of the known pituitary-adrenal axis nih.gov.

This framework positioned the pineal gland not just as a vestigial organ or the source of melatonin (B1676174), but as a key regulator of mineralocorticoid production. However, the concept of this compound as the primary regulator of aldosterone has evolved significantly since its initial proposal.

Subsequent research in the following decades firmly established the renin-angiotensin system (RAS) as the dominant regulator of aldosterone secretion nih.gov. The roles of angiotensin II and extracellular potassium concentration were identified as the most potent stimuli for aldosterone release nih.govnih.gov. While ACTH is recognized as a stimulator of aldosterone, its effect is often described as acute and transient nih.gov.

The initial concept of a single, potent pineal hormone, this compound, has been largely superseded by the more complex, multifactorial understanding of the Renin-Angiotensin-Aldosterone System (RAAS). The direct and primary regulatory role once attributed to this compound is not a central feature of the modern physiological framework for aldosterone control. The conceptual evolution has thus moved from a singular pineal-adrenal axis to a more integrated system involving the kidneys, liver, lungs, and adrenal glands nih.gov.

Table 2: Evolution of Conceptual Frameworks for Aldosterone Regulation

| Feature | Early Conceptual Framework (re: Farrell) | Modern Conceptual Framework |

|---|---|---|

| Primary Stimulus | This compound from the pineal gland scispace.comnih.gov. | Angiotensin II and extracellular potassium concentration nih.govnih.gov. |

| Key Regulatory Organ | Pineal Gland nih.govnih.gov. | Kidney (via renin release) nih.gov. |

| Role of ACTH | Considered a separate, less specific regulator of corticosteroids nih.gov. | A recognized, but typically acute and transient, stimulator of aldosterone nih.govfrontiersin.org. |

| Regulatory System | A direct pineal-adrenal hormonal axis. | The integrated Renin-Angiotensin-Aldosterone System (RAAS) nih.gov. |

Biosynthesis and Endogenous Production of Adrenoglomerulotropin

Endogenous Sites of Adrenoglomerulotropin Production

The primary site of this compound production in the body is believed to be the pineal gland, a small endocrine gland located in the brain. nih.govnih.gov Research has also pointed to the presence of related compounds in the adrenal glands and brain, suggesting potential secondary sites of synthesis or accumulation. nih.gov

Primary Production within the Pineal Gland

The pineal gland is established as the principal source of endogenous this compound. nih.govnih.gov This gland is primarily known for its synthesis of melatonin (B1676174), a hormone that regulates sleep-wake cycles. The biochemical machinery present in the pineal gland for melatonin production also provides the necessary precursors and enzymatic environment for the synthesis of other indoleamines, including this compound.

Evidence from Pineal Extracts

Initial evidence for the pineal gland's role in producing this compound came from studies of pineal extracts. In the 1960s, research led by G. Farrell demonstrated that a lipid factor extracted from the pineal gland could selectively stimulate the secretion of aldosterone (B195564), a hormone from the adrenal cortex. nih.govnih.gov This aldosterone-stimulating factor was named this compound. nih.gov These early studies involved the isolation and characterization of this compound from bovine pineal glands, providing the foundational evidence for its endogenous production in this tissue.

| Study/Researcher | Key Finding | Significance |

| Farrell (1960) | A lipid factor from pineal extracts selectively stimulates aldosterone secretion. nih.govnih.gov | First identification of an aldosterone-stimulating substance from the pineal gland, later named this compound. |

| Farrell & McIsaac (1961) | Further characterization of the active compound from pineal extracts. nih.gov | Confirmed the pineal origin and provided more details on the properties of this compound. |

Elucidation of this compound Biosynthetic Pathways

The precise enzymatic pathway for the endogenous biosynthesis of this compound in the pineal gland has not been definitively established. However, based on its chemical structure, a plausible pathway involving a well-known biochemical reaction has been proposed. This compound is chemically identified as 1-methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline. The synthesis of such tetrahydro-β-carboline structures in biological systems is often achieved through the Pictet-Spengler reaction. researchgate.netrsc.org

This proposed pathway suggests that this compound is synthesized from 5-methoxytryptamine (B125070) and acetaldehyde. 5-methoxytryptamine is a known metabolite in the pineal gland, derived from serotonin (B10506) as part of the melatonin synthesis pathway. Acetaldehyde, the other required precursor, can be formed from various metabolic processes. The Pictet-Spengler reaction involves the condensation of an indoleamine (in this case, 5-methoxytryptamine) with an aldehyde or keto acid, followed by ring closure to form the tetrahydro-β-carboline skeleton. While the specific enzyme catalyzing this reaction for this compound in the pineal gland has not been identified, the presence of "Pictet-Spenglerases" in nature supports the biological feasibility of this pathway. nih.gov

Regulatory Mechanisms Governing this compound Synthesis and Release

The regulatory mechanisms that specifically control the synthesis and release of this compound are not well understood and remain an area for further research. However, inferences can be drawn from the regulation of its precursor, 5-methoxytryptamine, and the general physiological control of the pineal gland.

The synthesis of 5-methoxytryptamine is intrinsically linked to the metabolism of serotonin in the pineal gland, which is under the influence of the light-dark cycle. nih.govresearchgate.net The enzymes involved in serotonin metabolism, such as monoamine oxidase A (MAO-A), play a role in determining the levels of 5-methoxytryptamine. nih.gov Therefore, factors that regulate MAO-A activity could indirectly influence the availability of the precursor for this compound synthesis.

Mechanisms of Action and Intracellular Signaling of Adrenoglomerulotropin

Adrenoglomerulotropin Receptor Interactions in Adrenal Cortical Cells

Identification and Characterization of Specific Adrenergic Receptors

There is no scientific literature identifying or characterizing a specific receptor for this compound. The term "adrenergic receptors" typically refers to receptors for catecholamines like adrenaline and noradrenaline, which are not the primary regulators of aldosterone (B195564) secretion in the zona glomerulosa. Aldosterone secretion is mainly controlled by Angiotensin II type 1 (AT1) receptors and to a lesser extent by Melanocortin 2 receptors (MC2R) for ACTH. frontiersin.orgnih.gov If this compound were to exist and function as proposed, it would likely interact with its own unique G-protein coupled receptor (GPCR) on the surface of zona glomerulosa cells, but such a receptor has not been discovered.

Engagement with Other Signaling Molecules within the Adrenal Cortex

Given the absence of an identified receptor, any engagement with other signaling molecules is purely speculative. In the adrenal cortex, there is significant crosstalk between different signaling pathways. frontiersin.org For instance, the signaling cascades of Angiotensin II and ACTH can interact. frontiersin.org A hypothetical this compound receptor could potentially form heterodimers with other GPCRs, such as the AT1 receptor, which could modulate its signaling output, a mechanism known to occur with other receptors in the adrenal cortex. explorationpub.com

Activation of Intracellular Signaling Cascades

The intracellular signaling cascades leading to aldosterone synthesis are complex and involve multiple second messengers. The primary pathways stimulated by known secretagogues are outlined below as a potential model for a hypothetical this compound.

Stimulation of Adenylyl Cyclase and cAMP Formation

The stimulation of adenylyl cyclase, leading to the formation of cyclic AMP (cAMP), is the principal signaling pathway for ACTH in the adrenal cortex. frontiersin.orgnih.gov ACTH binds to the MC2R, which couples to the Gs alpha subunit of a heterotrimeric G protein, activating adenylyl cyclase and increasing intracellular cAMP levels. frontiersin.orgresearchgate.net While some studies suggest that other factors can influence cAMP levels in adrenal cells, this is not the primary pathway for the main regulator of aldosterone, Angiotensin II. frontiersin.org

Table 1: Hypothetical Role of this compound in cAMP-Mediated Signaling

| Step | Process | Key Molecules Involved | Potential Effect of this compound |

| 1 | Receptor Binding | G-protein coupled receptor | Binding to a hypothetical specific receptor |

| 2 | G-Protein Activation | Gs alpha subunit | Activation of Gs protein |

| 3 | Enzyme Activation | Adenylyl Cyclase | Stimulation of adenylyl cyclase activity |

| 4 | Second Messenger Production | cyclic AMP (cAMP) | Increased intracellular cAMP concentration |

This table is a hypothetical representation and is not based on experimental data for this compound.

Mobilization of Calcium and Associated Pathways

The mobilization of intracellular calcium is a critical signaling event in the adrenal glomerulosa cells, particularly in response to Angiotensin II. frontiersin.orgnih.gov Angiotensin II binds to the AT1 receptor, which couples to the Gq/11 alpha subunit of a G protein. nih.gov This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.org The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). nih.gov Furthermore, the influx of extracellular calcium through voltage-gated calcium channels is also a crucial component of the signaling cascade. nih.govnih.gov

Table 2: Hypothetical Role of this compound in Calcium-Mediated Signaling

| Step | Process | Key Molecules Involved | Potential Effect of this compound |

| 1 | Receptor Binding | G-protein coupled receptor | Binding to a hypothetical specific receptor |

| 2 | G-Protein Activation | Gq/11 alpha subunit | Activation of Gq/11 protein |

| 3 | Enzyme Activation | Phospholipase C (PLC) | Stimulation of PLC activity |

| 4 | Second Messenger Production | IP3 and DAG | Increased intracellular IP3 and DAG |

| 5 | Calcium Release | IP3 Receptor | Release of Ca2+ from intracellular stores |

| 6 | Calcium Influx | Voltage-gated Ca2+ channels | Opening of channels and influx of extracellular Ca2+ |

This table is a hypothetical representation and is not based on experimental data for this compound.

Downstream Activation of Protein Kinases (e.g., PKA)

The downstream effects of both the cAMP and calcium signaling pathways converge on the activation of protein kinases. In the cAMP pathway, elevated cAMP levels lead to the activation of Protein Kinase A (PKA). frontiersin.orgresearchgate.net PKA then phosphorylates various target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulate the expression of genes involved in steroidogenesis. researchgate.netoncohemakey.com

In the calcium pathway, the increased intracellular calcium activates calcium/calmodulin-dependent protein kinases (CaMKs), and together with DAG, activates PKC. nih.govnih.gov These kinases also phosphorylate a range of downstream targets that are crucial for the acute and chronic regulation of aldosterone synthesis. nih.gov

Modulation of Steroidogenic Enzyme Activity in Aldosterone Synthesis

The synthesis of aldosterone from cholesterol is a multi-step process catalyzed by a series of enzymes, primarily located in the mitochondria and endoplasmic reticulum of the zona glomerulosa cells of the adrenal cortex. The regulation of these enzymes is critical in controlling the rate of aldosterone production. While the influence of primary regulators like angiotensin II and potassium on these enzymes is well-established, the specific modulatory effects of this compound are less clear.

Influence on Cytochrome P450 Enzymes

The conversion of cholesterol to aldosterone involves several key hydroxylation and oxidation reactions, many of which are catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov The final and rate-limiting steps in aldosterone synthesis are carried out by aldosterone synthase (CYP11B2), a specific cytochrome P450 enzyme found exclusively in the zona glomerulosa. wikipedia.org

Specificity in Converting Cholesterol to Aldosterone

The biosynthesis of aldosterone is a complex cascade that begins with cholesterol. nih.gov This process involves several intermediate compounds and enzymatic steps. The specificity of this pathway ensures the precise production of aldosterone in the zona glomerulosa.

This compound is described as a factor that selectively stimulates the secretion of aldosterone. ahajournals.org This selectivity suggests that its mechanism of action is likely targeted at one or more of the specific enzymatic steps unique to the aldosterone synthesis pathway. The conversion of cholesterol through various intermediates to aldosterone is tightly regulated, and this compound may play a role in enhancing the efficiency of this conversion. The primary chemical reaction involving this compound is believed to be its interaction with specific receptors on the adrenal zona glomerulosa cells, which in turn activates the signaling pathways promoting aldosterone synthesis. smolecule.com

Table 1: Key Enzymes in the Aldosterone Synthesis Pathway

| Enzyme | Function | Location |

| Cholesterol side-chain cleavage enzyme (CYP11A1) | Converts cholesterol to pregnenolone. | Mitochondria |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts pregnenolone to progesterone. | Endoplasmic Reticulum |

| 21-hydroxylase (CYP21A2) | Converts progesterone to 11-deoxycorticosterone. | Endoplasmic Reticulum |

| 11β-hydroxylase (CYP11B1) | Converts 11-deoxycorticosterone to corticosterone. | Mitochondria |

| Aldosterone synthase (CYP11B2) | Converts corticosterone to aldosterone. | Mitochondria |

Physiological Roles and Regulatory Influence of Adrenoglomerulotropin

Central Role in Aldosterone (B195564) Secretion Regulation

The primary physiological role attributed to Adrenoglomerulotropin is its targeted influence on the secretion of aldosterone, a key mineralocorticoid hormone.

Research has indicated that this compound directly and selectively stimulates the secretion of aldosterone from the zona glomerulosa, the outermost layer of the adrenal cortex. ahajournals.org This specific action highlights its role as a targeted hormonal regulator. The secretion of aldosterone is a critical process for the body's management of salt and water balance. nih.govnih.gov

The regulation of aldosterone production is a multifaceted process involving several key physiological stimuli. The main drivers of aldosterone secretion are angiotensin II, potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH). elsevierpure.comyoutube.com Aldosterone synthesis and release can be modulated acutely, within minutes of a stimulus, through mechanisms that increase the expression and phosphorylation of the steroidogenic acute regulatory protein (StAR). elsevierpure.com

While Angiotensin II and plasma potassium are well-established as primary regulators of aldosterone secretion, the precise mechanisms by which this compound integrates with these stimuli are not extensively detailed in current scientific literature. nih.govnih.govelsevierpure.com The renin-angiotensin-aldosterone system (RAAS) is a critical pathway where a decrease in blood pressure triggers the release of renin, leading to the formation of angiotensin II, which in turn stimulates aldosterone release. nih.govkhanacademy.org Similarly, elevated plasma potassium levels directly stimulate the zona glomerulosa to secrete aldosterone. quizlet.com

The interaction between these dominant regulatory pathways and this compound remains an area requiring further investigation to be fully understood. The complexity of aldosterone regulation suggests a sophisticated interplay of multiple factors, and the specific role of this compound within this system alongside angiotensin II and potassium is not clearly elucidated in available research.

Contribution to Electrolyte Homeostasis

Through its stimulation of aldosterone, this compound indirectly contributes to the maintenance of electrolyte homeostasis, a fundamental aspect of physiological stability.

Aldosterone is essential for the conservation of sodium and the excretion of potassium by the kidneys. wikipedia.org By promoting the reabsorption of sodium and water, aldosterone helps to maintain blood volume and pressure. wikipedia.orgyoutube.com Consequently, by stimulating aldosterone secretion, this compound plays an indirect role in these critical processes that govern the body's sodium and potassium balance. wikipedia.org The hormone's influence on the distal tubules and collecting ducts of the nephron is central to this regulatory function. wikipedia.org

Systemic Cardiovascular Regulation

The influence of this compound on aldosterone secretion extends to the broader cardiovascular system, primarily through the regulation of blood pressure.

Aldosterone plays a central role in the homeostatic regulation of blood pressure. wikipedia.org By influencing sodium and water retention, it directly affects blood volume, which is a key determinant of blood pressure. wikipedia.orgoncohemakey.com An increase in aldosterone leads to greater sodium and water reabsorption, resulting in increased blood volume and, consequently, higher blood pressure. khanacademy.orgoncohemakey.com Therefore, as a stimulator of aldosterone, this compound is implicated in the complex mechanisms that modulate blood pressure. oncohemakey.com The intricate relationship between hormonal regulation and cardiovascular function underscores the potential systemic effects of this compound. nih.govnih.gov

Role in Fluid Balance Maintenance

Early research provided evidence for a factor from the pineal gland that selectively stimulates the secretion of aldosterone. britannica.com In experimental models, extracts from the diencephalon, particularly the pineal gland, were shown to significantly increase the rate of aldosterone secretion. derangedphysiology.com

| Experimental Condition | Number of Animals | Aldosterone Secretion Rate (µg/hr) | Hydrocortisone (B1673445) Secretion Rate (µg/hr) |

|---|---|---|---|

| Control (Decerebrate) | 10 | 4.5 ± 0.72 | 25.0 ± 4.15 |

| Infusion of whole diencephalon extract | 4 | 14.2 ± 2.1 | 34.6 ± 4.2 |

| Infusion of pineal gland extract | 3 | 10.92 ± 3.2 | 9.93 ± 3.0 |

This table presents data from early studies on the effects of extracts from the diencephalon and pineal gland on aldosterone and hydrocortisone secretion rates in decerebrate dogs. The data suggests a significant stimulation of aldosterone secretion with these extracts.

Interplay with Autonomic Nervous System, Specifically Sympathetic Nervous System Activity

The adrenal glands are closely linked with the autonomic nervous system, particularly the sympathetic nervous system, which is responsible for the "fight-or-flight" response. wikipedia.org The sympathetic nervous system directly innervates the adrenal medulla, stimulating the release of catecholamines such as epinephrine (B1671497) and norepinephrine. adrenal.com These hormones have widespread effects on the body, preparing it for stressful situations.

While the primary regulation of aldosterone secretion is attributed to the renin-angiotensin-aldosterone system and plasma potassium levels, there is an acknowledged role for nervous system input. nih.gov The sympathetic nervous system can influence aldosterone production. nih.gov Research has explored how sympathetic nervous system activity modulates the effects of various stimuli on adrenal function. Studies have indicated that this compound interacts with adrenergic receptors and other signaling molecules within the adrenal cortex. These interactions are crucial for modulating the secretion of aldosterone in response to physiological stimuli.

The pineal gland, the proposed source of this compound, receives a rich supply of adrenergic nerves, which are sensitive to epinephrine, indicating a strong connection with the sympathetic nervous system. britannica.com The function of the pineal gland is greatly influenced by this sympathetic innervation. britannica.com This anatomical and functional link suggests a potential pathway through which the sympathetic nervous system could modulate the secretion of this compound, thereby influencing aldosterone release and, consequently, fluid balance.

Interactions with Endocrine Systems and Hormonal Axes

Adrenoglomerulotropin's Position within the Pineal-Adrenal Axis

This compound, a lipid factor identified in pineal gland extracts, plays a pivotal role in the intricate communication between the pineal gland and the adrenal cortex. ahajournals.org This axis is characterized by a complex interplay of stimulatory and inhibitory signals that modulate adrenal hormone secretion.

The relationship between the pineal gland and the adrenal cortex is not unidirectional; rather, it involves a system of reciprocal regulation. The pineal gland, through compounds like this compound, directly influences the adrenal cortex's synthesis of aldosterone (B195564). ahajournals.org Conversely, hormones from the adrenal cortex, particularly glucocorticoids, can impact pineal function. This bidirectional communication is crucial for maintaining endocrine homeostasis. Studies have suggested that adrenal cortical hormones are important for maintaining the diurnal rhythm of melatonin (B1676174), a key pineal hormone. nih.gov Adrenalectomy, the removal of the adrenal glands, has been shown to abolish the nocturnal increase in a melatonin metabolite in urine, a rhythm that can be restored with melatonin administration. nih.gov This indicates a feedback loop where adrenal hormones are necessary for the normal rhythmic secretion of pineal hormones.

Furthermore, the pineal gland appears to exert a dual influence on the adrenal cortex. While this compound selectively stimulates the secretion of aldosterone, another factor from the pineal gland has been found to inhibit the output of both aldosterone and cortisol. ahajournals.orgahajournals.org This suggests a sophisticated regulatory mechanism where the pineal gland can fine-tune adrenal steroidogenesis through a balance of excitatory and inhibitory signals. ahajournals.orgahajournals.org

The investigation into the connection between the pineal and adrenal glands has a long history. Early research in the mid-20th century led to the discovery of this compound from pineal extracts and its specific effect on aldosterone. ahajournals.orgahajournals.org These initial findings highlighted the pineal gland as an important, yet not fully understood, regulator of adrenal function, particularly concerning mineralocorticoid production.

Contemporary research continues to explore this complex relationship, often within the broader context of neuroendocrine regulation and circadian rhythms. While the term "this compound" is less common in modern literature, the principle of a pineal-derived factor selectively stimulating aldosterone remains a key concept. Modern studies often focus on melatonin and its metabolites, investigating their modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis. umich.edu However, the existence of other pineal-derived substances, like the lipid factor this compound, points to a more complex interaction than just the effects of melatonin. The interplay is thought to involve a complex system that includes pituitary corticotropin, this compound, and an anticorticotropin of pineal origin. ahajournals.org

Cross-Talk with the Renin-Angiotensin-Aldosterone System (RAAS)

The renin-angiotensin-aldosterone system (RAAS) is the primary regulator of aldosterone secretion. cvphysiology.comnih.gov this compound does not operate in isolation but rather interacts with this critical system, modulating the adrenal cortex's response to its signals.

Angiotensin II, a key peptide hormone in the RAAS, is a potent stimulator of aldosterone synthesis and secretion. cvphysiology.comnih.govexplorationpub.com It acts on the zona glomerulosa of the adrenal cortex to promote the conversion of cholesterol to aldosterone. elsevierpure.comwikipedia.org this compound is believed to act synergistically with Angiotensin II, enhancing its effect on aldosterone production. This modulation allows for a more nuanced control of aldosterone levels, which is critical for maintaining blood pressure and electrolyte balance. While Angiotensin II is a major regulator, aldosterone secretion can also be influenced by other factors, including adrenocorticotropic hormone (ACTH) and serotonin (B10506). nih.govnih.gov In conditions like primary aldosteronism, aldosterone secretion becomes largely independent of the renin-angiotensin system but can be regulated by a variety of other stimuli. nih.govnih.gov

Interactive Data Table: Key Regulators of Aldosterone Secretion

| Regulator | Primary Source | Primary Stimulus for Release | Effect on Aldosterone Secretion |

| Angiotensin II | Converted from Angiotensin I in the lungs | Low blood pressure, low sodium levels | Potent stimulation cvphysiology.comexplorationpub.com |

| This compound | Pineal Gland | Not fully elucidated | Selective stimulation ahajournals.orgahajournals.org |

| Potassium Ions (K+) | Extracellular Fluid | High potassium levels | Direct stimulation |

| ACTH | Anterior Pituitary Gland | Stress, circadian rhythm | Weak, transient stimulation nih.govyoutube.com |

Specificity of this compound Action Compared to Adrenocorticotropic Hormone (ACTH)

A defining characteristic of this compound is its selective action on aldosterone synthesis, which distinguishes it from the broader effects of Adrenocorticotropic Hormone (ACTH).

ACTH, produced by the pituitary gland, stimulates the adrenal cortex to produce cortisol, a glucocorticoid essential for stress response and metabolism. doctorabad.commhmedical.com While ACTH can have a minor and transient effect on aldosterone secretion, its primary role is not the regulation of this mineralocorticoid. nih.govyoutube.com In contrast, this compound is described as selectively stimulating the secretion of aldosterone without a corresponding effect on cortisol output. ahajournals.orgahajournals.org This specificity suggests a distinct mechanism of action, targeting the enzymatic pathways specific to aldosterone synthesis in the zona glomerulosa. This selective action is crucial for allowing independent regulation of mineralocorticoid and glucocorticoid levels, which is vital for maintaining distinct physiological functions.

Interactive Data Table: Comparative Effects of Adrenal Stimulators

| Hormone | Primary Target in Adrenal Cortex | Primary Hormone Secreted | Effect on Aldosterone | Effect on Cortisol |

| This compound | Zona Glomerulosa | Aldosterone | Strong, selective stimulation ahajournals.org | No significant effect ahajournals.org |

| ACTH | Zona Fasciculata and Reticularis | Cortisol, Androgens | Weak, transient stimulation nih.govyoutube.com | Strong stimulation doctorabad.commhmedical.com |

| Angiotensin II | Zona Glomerulosa | Aldosterone | Strong stimulation cvphysiology.comexplorationpub.com | Minimal effect |

Advanced Methodologies in Adrenoglomerulotropin Research

Advanced Extraction and Isolation Techniques for Endogenous Adrenoglomerulotropin

Endogenous this compound was first identified in extracts from pineal gland tissue in the early 1960s. nih.gov The exact extraction and isolation methods used in these initial studies were characteristic of the time and likely involved solvent extraction and crystallization. However, detailed modern protocols for its specific extraction are not available due to a lack of recent research focus on this particular compound.

While specific advanced chromatographic methods for this compound are not described in the literature, modern analytical chemistry provides a range of powerful techniques for the separation of small molecules like this compound from complex biological matrices. researchgate.net

Modern chromatographic techniques that would be applicable to the isolation and purification of this compound from biological tissues include:

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and efficient technique for separating compounds. nih.gov For a small molecule like this compound, Reverse-Phase HPLC (RP-HPLC) would be a primary choice, separating molecules based on their hydrophobicity. tandfonline.comsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This method is suitable for separating polar and ionized compounds that are not well-retained in RP-HPLC. tandfonline.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. This technique is highly sensitive and can be used for the analysis of small, volatile molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a key technique for the identification and quantification of small molecules from biological samples, offering high sensitivity and specificity. nih.govsigmaaldrich.com

These methods offer significant advantages in terms of resolution, sensitivity, and speed compared to the techniques available when this compound was first discovered.

Chemical Synthesis and Biotechnological Production of this compound

The chemical synthesis of this compound, identified as 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, was first reported in the 1960s. One of the early syntheses involved the reaction of 5-methoxytryptamine (B125070) with acetaldehyde. oup.comscispace.com Another described method is the Pictet-Spengler reaction between tryptophan or its derivatives and an aldehyde. sciforum.netmdpi.com A larger-scale preparation has also been described, starting from DL-5-Methoxytryptophan, which is condensed with formaldehyde. scispace.com The resulting product is then treated with dichromate to form 6-methoxy-β-carboline, and its methiodide is reduced with borohydride to yield the final compound. scispace.com

As this compound is a small β-carboline alkaloid and not a peptide, peptide coupling techniques are not applicable for its synthesis.

Recombinant DNA technology is a powerful tool for producing large quantities of proteins and peptides by inserting a gene of interest into a host organism, such as bacteria or yeast. wikipedia.orggenome.gov This technology has been instrumental in the production of therapeutic proteins like insulin and human growth hormone. britannica.comevitria.com

However, recombinant DNA technology is not a suitable method for the production of this compound. This is because this compound is a small organic molecule, not a protein or peptide that is directly encoded by a gene. wikipedia.org The synthesis of such molecules in organisms is typically carried out by a series of enzymes in a metabolic pathway. While it is theoretically possible to engineer a host organism with the necessary enzymatic pathways to produce a small molecule, this is a complex undertaking and is not the standard application of recombinant DNA technology, which is primarily used for the direct expression of proteins from a DNA template.

In Vitro and In Vivo Experimental Models for Functional Characterization

The adrenal zona glomerulosa is the primary site of aldosterone (B195564) synthesis. scispace.com Cell culture systems of the zona glomerulosa are crucial in vitro models for studying the regulation of aldosterone secretion. oup.com These systems allow researchers to investigate the direct effects of various substances on aldosterone production in a controlled environment, eliminating the systemic influences present in in vivo models.

Several human adrenocortical cell lines, such as the NCI-H295 and its sub-clones, are used as models for aldosterone production. nih.gov Studies using these cell lines have been instrumental in understanding the molecular mechanisms of aldosterone synthesis and its regulation by physiological agonists like angiotensin II and potassium. nih.govresearchgate.net In these culture systems, aldosterone secretion is typically measured in the culture medium after incubation with the test substance, and the data is often normalized to the amount of cell protein. nih.gov

While these cell culture systems are widely used to study aldosterone secretagogues, there is a lack of specific published research detailing the use of modern adrenal zona glomerulosa cell culture systems to characterize the functional effects of this compound. Early studies on pineal gland extracts did suggest a stimulatory effect on the adrenal cortex. nih.gov However, the precise mechanism of action of pure this compound on these cells and its interaction with the known pathways of aldosterone regulation remain to be elucidated with these advanced in vitro models.

Animal Models for Studying this compound Effects

While direct studies on this compound are no longer a focus of contemporary research, a variety of animal models are instrumental in exploring the physiological and pathophysiological effects of the primary regulators of the adrenal zona glomerulosa. These models are crucial for understanding conditions like hyperaldosteronism and for developing novel therapeutic strategies. nih.gov Genetically modified mouse models have been particularly valuable, although researchers acknowledge that physiological differences between rodents and humans, such as variations in adrenal zonation and potassium channel expression, must be considered when translating findings. oup.comnih.govnih.gov

Several types of animal models are utilized:

Genetically Engineered Models: These models involve the manipulation of specific genes to study their effect on aldosterone regulation.

Transgenic Models: These models feature the overexpression of certain genes. For instance, mice with a transgene for human aldosterone synthase (hAS) develop hyperaldosteronism and hypertension, particularly on a high-salt diet, making them useful for studying the cardiovascular and renal consequences of excess aldosterone. nih.govnih.gov

Knockout/Knock-in Models: The deletion or modification of specific genes helps to elucidate their function. For example, mice with deletions of the TASK-1 or TASK-3 potassium channel genes exhibit features of hyperaldosteronism. nih.govnih.gov Similarly, humanized mouse models with specific mutations, such as in the CYP21A2 gene, are being developed to better replicate human diseases like congenital adrenal hyperplasia. nih.gov

Pharmacological and Surgical Models: These models induce conditions of altered aldosterone levels through external interventions.

The deoxycorticosterone acetate (DOCA)-salt model is a classic pharmacological approach where rats are treated with the mineralocorticoid DOCA and a high-salt diet to induce hypertension, mimicking a state of mineralocorticoid excess. rsc.orgendocrine-abstracts.org

Surgical models, such as unilateral nephrectomy combined with aldosterone infusion and a high-salt diet in rats, are used to study the direct effects of aldosterone on tissues like the heart and kidneys. endocrine-abstracts.org

These models have been pivotal in dissecting the complex pathways that control aldosterone synthesis and release, the very functions once attributed to this compound.

| Model Type | Specific Model | Key Characteristics | Research Application |

|---|---|---|---|

| Transgenic | Human Aldosterone Synthase (hAS) Mice | Overexpress human CYP11B2 gene; develop hyperaldosteronism and salt-sensitive hypertension. nih.govnih.gov | Studying the long-term cardiovascular and renal effects of elevated aldosterone. nih.gov |

| Knockout | TASK-1 or TASK-3 Knockout Mice | Deletion of specific potassium channel genes; exhibit hyperaldosteronism and low plasma renin. nih.govnih.gov | Investigating the role of ion channels in regulating aldosterone production and adrenal cell membrane potential. nih.gov |

| Pharmacological | DOCA-Salt Rat Model | Administration of deoxycorticosterone acetate and a high-salt diet; induces low-renin, volume-dependent hypertension. rsc.orgendocrine-abstracts.org | Examining the mechanisms of mineralocorticoid-induced hypertension and end-organ damage. rsc.org |

| Surgical/Infusion | Aldosterone-Infused Rat Model | Unilateral nephrectomy followed by continuous aldosterone infusion and a high-salt diet. endocrine-abstracts.org | Investigating the direct pathological effects of aldosterone on cardiac and vascular tissues. endocrine-abstracts.org |

Advanced Analytical Techniques for Quantitation and Structural Elucidation

The accurate measurement and structural analysis of the hormones involved in adrenal function are paramount for both research and clinical diagnostics. Over the years, the analytical landscape has shifted from less specific immunoassays to highly sensitive and specific mass spectrometry-based methods.

Quantitation:

The quantitation of aldosterone and the components of the renin-angiotensin system, such as angiotensin II, has traditionally relied on immunoassays like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). oup.comnih.gov While these methods are high-throughput, they can suffer from a lack of specificity due to antibody cross-reactivity with other structurally similar steroids. waters.com This can lead to inaccuracies, particularly at low concentrations. waters.com

Currently, the gold standard for the quantitation of steroid hormones, including aldosterone, is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govwaters.com This technique offers superior specificity and accuracy by separating compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratios. nih.gov Studies have shown that aldosterone measurements are often substantially lower when measured by LC-MS/MS compared to immunoassays, highlighting the importance of method-specific reference ranges and diagnostic cutoffs. nih.govnih.gov LC-MS/MS is also employed for comprehensive steroid profiling , allowing for the simultaneous measurement of multiple steroid hormones and their metabolites from a single sample, which is particularly valuable in diagnosing complex adrenal disorders. endocrine-abstracts.orgnih.govmayoclinic.org

Structural Elucidation:

For the definitive structural elucidation of steroids and related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. nih.gov High-field 1H NMR and two-dimensional techniques like COSY (Correlation Spectroscopy) allow for the detailed assignment of proton signals, providing invaluable information about the stereochemistry and conformation of these molecules. rsc.orgmdpi.com This level of structural detail is crucial for understanding hormone-receptor interactions and for the development of new synthetic steroids with specific biological activities.

| Technique | Analyte(s) | Principle | Advantages |

|---|---|---|---|

| Immunoassays (RIA, ELISA, CLIA) | Aldosterone, Angiotensin II, Renin | Competitive binding of labeled and unlabeled antigen to a specific antibody. oup.comnih.govresearchgate.net | High-throughput, relatively low cost. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Aldosterone, Cortisol, Steroid Profiles | Chromatographic separation followed by mass-based detection and fragmentation. nih.govendocrine-abstracts.org | High specificity and accuracy, allows for multiplexing (steroid profiling). oup.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Steroid Hormones (e.g., Aldosterone) | Measures the magnetic properties of atomic nuclei to determine molecular structure and conformation. rsc.orgnih.gov | Provides detailed 3D structural and stereochemical information. nih.govmdpi.com |

Clinical and Pathophysiological Implications of Adrenoglomerulotropin

Role in Aldosterone (B195564) Dysregulation Syndromes

Aldosterone plays a crucial role in maintaining sodium and potassium balance, thereby regulating blood pressure and fluid volume wikipedia.orgnih.govhopkinsmedicine.org. Any disruption in its normal secretion can lead to significant clinical syndromes.

Potential Contribution to Hyperaldosteronism

Hyperaldosteronism is a condition characterized by the excessive production of aldosterone, which can be either primary (originating from the adrenal glands) or secondary to other conditions medscape.comnih.gov. Primary hyperaldosteronism is a common cause of secondary hypertension clevelandclinic.org. While the direct involvement of a substance identifiable as "Adrenoglomerulotropin" in hyperaldosteronism is not a focus of current research, the underlying principle of an aldosterone-stimulating factor is central to the pathophysiology of this condition.

Research Findings on Aldosterone-Stimulating Factors in Hyperaldosteronism:

| Factor/Mechanism | Role in Hyperaldosteronism | Associated Conditions |

| Somatic Mutations | Activating mutations in genes such as KCNJ5, ATP1A1, ATP2B3, and CACNA1D in aldosterone-producing adenomas lead to autonomous aldosterone secretion. | Aldosterone-Producing Adenomas (APAs) |

| Bilateral Adrenal Hyperplasia | The exact cause is often unknown (idiopathic), but it results in the diffuse overproduction of aldosterone from both adrenal glands. | Idiopathic Hyperaldosteronism (IHA) |

| ACTH | While not the primary regulator, ACTH can transiently stimulate aldosterone secretion. In some forms of familial hyperaldosteronism, aldosterone production is abnormally regulated by ACTH. | Glucocorticoid-Remediable Aldosteronism (GRA) |

| Ectopic Receptors | Aberrant expression of receptors in the adrenal glands can lead to aldosterone secretion in response to stimuli that do not normally trigger its release. | Certain rare forms of primary aldosteronism. |

The prevalence of primary aldosteronism in hypertensive patients is estimated to be between 4.6% and 16.6% medscape.com. This condition, if left untreated, significantly increases the risk of cardiovascular events youtube.com.

Significance in States of Aldosterone Deficiency

Hypoaldosteronism, or aldosterone deficiency, is a condition that can result from impaired production or action of aldosterone nih.gov. This can be due to primary adrenal insufficiency (Addison's disease), defects in the renin-angiotensin system, or genetic disorders affecting aldosterone synthesis nih.govnih.gov. The concept of an aldosterone-stimulating factor is relevant here in its absence or insufficiency.

Causes and Consequences of Aldosterone Deficiency:

| Cause | Pathophysiology | Clinical Manifestations |

| Primary Adrenal Insufficiency | Destruction of the adrenal cortex leads to a deficiency of all adrenal steroids, including aldosterone. | Hyponatremia, hyperkalemia, hypotension, salt wasting. |

| Hyporeninemic Hypoaldosteronism | Reduced renin production, often seen in patients with diabetes and renal disease, leads to decreased angiotensin II and subsequently, reduced aldosterone secretion. | Hyperkalemia, metabolic acidosis. |

| Congenital Adrenal Hyperplasia | Genetic defects in enzymes required for aldosterone synthesis (e.g., 21-hydroxylase deficiency) result in inadequate aldosterone production. | Salt-wasting crisis in newborns, failure to thrive. |

| Pseudohypoaldosteronism | A group of rare genetic disorders characterized by target organ resistance to the actions of aldosterone. | Salt wasting, hyperkalemia, despite high aldosterone levels. |

Associations with Cardiovascular Pathologies

The dysregulation of aldosterone has profound effects on the cardiovascular system, extending beyond its role in blood pressure control nih.govnih.gov.

Research on this compound's Involvement in Hypertension

While direct research on "this compound" and hypertension is historical, the link between aldosterone and hypertension is well-established ahajournals.orgmedicalnewstoday.comnurseslabs.com. Excessive aldosterone contributes to hypertension through several mechanisms:

Sodium and Water Retention: Aldosterone acts on the kidneys to increase sodium reabsorption, leading to an expansion of extracellular fluid volume and increased blood pressure wikipedia.orghopkinsmedicine.org.

Vascular Effects: Aldosterone can directly affect blood vessels, leading to increased vascular tone and resistance.

Sympathetic Nervous System Activation: Studies have shown that aldosterone can increase sympathetic nerve activity, which contributes to the elevation of blood pressure sciencedaily.com.

It is estimated that primary hyperaldosteronism may account for 5% to 10% of all cases of hypertension and up to 20% of cases of resistant hypertension clevelandclinic.orgyoutube.com.

Broader Links to Other Cardiovascular Disorders

Beyond hypertension, elevated aldosterone levels are implicated in a range of other cardiovascular pathologies. Aldosterone is thought to have direct, non-blood pressure-mediated effects on the heart and vasculature that contribute to cardiovascular disease nih.govmdpi.com.

Aldosterone-Mediated Cardiovascular Damage:

| Pathological Process | Mechanism | Clinical Consequence |

| Myocardial Fibrosis | Aldosterone promotes inflammation and collagen deposition in the heart, leading to stiffening of the ventricular walls. | Diastolic dysfunction, heart failure. |

| Endothelial Dysfunction | Aldosterone can impair the function of the endothelium, the inner lining of blood vessels, reducing the production of nitric oxide and promoting a pro-inflammatory state. | Atherosclerosis, increased risk of thrombosis. |

| Cardiac Remodeling | Following a myocardial infarction, high aldosterone levels contribute to adverse remodeling of the heart, including ventricular hypertrophy and dilatation. | Increased risk of heart failure and arrhythmias. |

| Arrhythmias | Aldosterone-induced changes in electrolyte balance (hypokalemia) and myocardial fibrosis can increase the risk of cardiac arrhythmias. | Atrial fibrillation, ventricular arrhythmias. |

Patients with primary aldosteronism have a higher incidence of cardiovascular events, such as stroke, myocardial infarction, and atrial fibrillation, compared to patients with essential hypertension with similar blood pressure levels nih.gov.

Therapeutic Development and Pharmacological Interventions Targeting this compound Pathways

While there are no therapies that directly target the historical "this compound," there are several pharmacological interventions aimed at counteracting the effects of aldosterone or inhibiting its production. These interventions are crucial in managing conditions associated with aldosterone excess.

Pharmacological Approaches to Aldosterone Blockade:

| Drug Class | Mechanism of Action | Examples | Therapeutic Use |

| Mineralocorticoid Receptor Antagonists (MRAs) | Competitively block the binding of aldosterone to its receptor, preventing its downstream effects. | Spironolactone, Eplerenone, Finerenone | Primary hyperaldosteronism, heart failure, resistant hypertension. |

| Aldosterone Synthase Inhibitors | Inhibit the enzyme aldosterone synthase (CYP11B2), which is responsible for the final step in aldosterone synthesis, thereby reducing aldosterone production. | Lorundrostat, Baxdrostat (investigational) | Treatment of hypertension, particularly in patients with elevated aldosterone levels. |

| Potassium-Sparing Diuretics | Block the epithelial sodium channel in the distal nephron, which is indirectly regulated by aldosterone. | Amiloride, Triamterene | Used as an alternative or adjunct to MRAs for blood pressure control and to prevent hypokalemia. |

The development of selective aldosterone synthase inhibitors represents a novel approach to targeting the deleterious effects of aldosterone excess while potentially minimizing some of the side effects associated with MRAs nih.govmdedge.comfrontiersin.org. These agents are currently under investigation in clinical trials for the treatment of hypertension and other cardiovascular conditions mdedge.comnih.gov.

Potential for Novel Drug Targets in Blood Pressure Management

The regulation of blood pressure is a complex physiological process involving cardiovascular, neural, renal, and endocrine systems. nih.gov The adrenal hormone aldosterone plays a central role by promoting sodium and water reabsorption in the kidneys, which increases blood volume and, consequently, blood pressure. nih.gov Conditions characterized by the overproduction of aldosterone, such as primary aldosteronism, are a common cause of secondary hypertension. hopkinsmedicine.orgfrontiersin.org

The discovery of this compound as a specific stimulator of aldosterone secretion from the adrenal cortex's zona glomerulosa presents a unique pathway for therapeutic intervention. ahajournals.org While the primary regulators of aldosterone are the renin-angiotensin system and potassium levels, this compound represents an alternative signaling molecule. nih.gov Modulating the activity of this compound or its downstream effects could offer a novel strategy for managing hypertension.

Research into related β-carboline derivatives has shown they possess a range of pharmacological properties, including effects on serotonin (B10506) levels, which can also influence blood pressure. nih.govnih.gov Targeting the synthesis, receptors, or signaling pathways of this compound could lead to the development of new antihypertensive drugs. These potential drugs would work by reducing the stimulation of aldosterone synthase, the enzyme responsible for the final step of aldosterone production, thereby lowering aldosterone levels and blood pressure. This approach would be distinct from current treatments that focus on angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers.

| Compound/Factor | Source/Identity | Observed Effect/Property | Potential Implication |

|---|---|---|---|

| This compound | Lipid factor from pineal extracts | Selectively stimulates aldosterone secretion. ahajournals.org | Directly links the pineal gland to adrenal steroidogenesis and blood pressure control. |

| 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC) | A specific β-carboline, suggested identity for this compound | Increases brain serotonin (5-HT) concentration. nih.gov | Influences neurotransmitter systems that can modulate blood pressure. |

| Aldosterone | Mineralocorticoid from adrenal zona glomerulosa | Regulates sodium and potassium balance, increasing blood pressure. hopkinsmedicine.orgnih.gov | Excess production is a direct cause of hypertension. hopkinsmedicine.org |

| β-carboline derivatives | Synthesized compounds | Show various pharmacological activities and good drug-like properties in screening studies. usm.my | The β-carboline structure is a promising scaffold for developing new therapeutic agents. |

Exploration of this compound as a Biomarker

A biomarker is a measurable indicator of a biological state or condition. In the context of adrenal disorders, biomarkers are crucial for diagnosis, prognosis, and monitoring treatment. mdpi.com For instance, in congenital adrenal hyperplasia, specific steroid precursors like 17-hydroxyprogesterone are used as biomarkers to manage the disease. nih.gov

Given that this compound stimulates aldosterone production, its circulating levels could potentially serve as a biomarker for certain forms of hypertension. ahajournals.org Elevated levels of an endogenous aldosterone-stimulating factor like this compound might indicate a specific subtype of primary aldosteronism not attributable to common causes like adrenal adenomas or bilateral adrenal hyperplasia. hopkinsmedicine.org The identification of this compound in rat adrenal glands supports its localized role in adrenal function and its potential to be released into circulation. nih.gov

The exploration of this compound as a biomarker would involve developing sensitive assays to measure its concentration in blood or urine. Correlating these levels with blood pressure, aldosterone concentrations, and renin activity could establish its diagnostic utility. If elevated this compound is linked to hypertension, it could help identify patients who might benefit from therapies targeting its specific pathway. This could lead to more personalized medicine approaches in the management of endocrine hypertension. Furthermore, it could serve as a tool to better understand the complex interplay between the pineal gland, the adrenal cortex, and cardiovascular homeostasis. ahajournals.org

Future Directions and Research Gaps in Adrenoglomerulotropin Studies

Definitive Elucidation of the Complete Adrenoglomerulotropin Biosynthetic Pathway

A significant gap in the original research was the definitive identification and characterization of the biosynthetic pathway for the proposed this compound. drugfuture.com Early studies suggested it was a lipid factor found in pineal gland extracts. ahajournals.org The compound was identified as 1-methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline, synthesized from 5-methoxytryptamine (B125070) and acetaldehyde. drugfuture.com However, a complete and validated biosynthetic pathway within the pineal gland was never fully elucidated. Future research, employing modern metabolomics and proteomic techniques, could revisit pineal gland extracts to identify all secreted molecules and their biosynthetic origins, potentially revealing novel modulators of adrenal function.

Comprehensive Characterization of this compound-Specific Receptors and Their Subtypes

The mechanism of action for the proposed this compound was never fully understood, primarily due to the lack of identified specific receptors on adrenal glomerulosa cells. nih.gov A crucial area for future investigation would be to conduct comprehensive receptor screening assays using modern molecular techniques. If a unique ligand from the pineal gland that influences aldosterone (B195564) secretion were to be identified, the next step would be to characterize its receptor(s) on adrenal cells. This would involve receptor cloning, determining binding affinities, and mapping the downstream signaling pathways activated upon ligand binding. Understanding receptor subtypes would be essential for dissecting the specific physiological effects.

Investigation of this compound's Chronobiological Rhythms and Long-Term Physiological Effects

The pineal gland is the primary source of melatonin (B1676174) and is central to regulating circadian rhythms. yourhormones.info A key research question that remains is whether other pineal-derived factors exhibit chronobiological patterns and what their long-term physiological effects might be. Modern endocrinological research could explore whether any pineal-secreted peptides or lipids, other than melatonin, have a cyclical release pattern and how this might influence the known circadian rhythm of aldosterone secretion. Long-term studies in animal models with altered pineal function could help to uncover subtle, long-term regulatory roles in blood pressure and electrolyte balance. wikipedia.org

Exploration of Genetic and Epigenetic Regulatory Mechanisms of this compound Expression

The genetic and epigenetic regulation of the proposed this compound was never explored. Future research into novel pineal-derived modulators of adrenal function would necessitate a deep dive into the genetic basis of their production. This would involve identifying the gene(s) encoding for the biosynthetic enzymes and exploring the transcriptional and post-transcriptional regulation of their expression. Furthermore, investigating the epigenetic modifications, such as DNA methylation and histone acetylation, that may influence the expression of these genes in response to physiological cues would be a critical area of study.

Development of High-Sensitivity Detection and Imaging Technologies for In Vivo Studies

A major limitation of the early this compound research was the difficulty in detecting and quantifying the proposed substance in vivo. nih.gov The development of high-sensitivity assays, such as advanced mass spectrometry-based techniques or specific immunoassays, would be essential for any future investigation into novel pineal-adrenal signaling molecules. Furthermore, the creation of fluorescent or radioactive tracers for these molecules could enable in vivo imaging, allowing researchers to track their distribution, target organs, and clearance rates in real-time.

Translational Research Efforts to Bridge Basic Science with Clinical Applications

Should a novel pineal modulator of aldosterone secretion be definitively identified and characterized, significant translational research would be required to understand its clinical relevance. This would involve investigating its role in cardiovascular and renal diseases characterized by dysregulated aldosterone levels. wikipedia.org For instance, researchers could explore whether abnormal levels of this putative factor are associated with conditions like primary aldosteronism, hypertension, or heart failure. Such findings could open the door to new diagnostic markers and therapeutic targets.

Q & A

Q. What is the chemical structure of adrenoglomerulotropin, and how does it influence its biological activity?

this compound (AGTH) is a 1-methyl-6-methoxy-1,2,3,4-tetrahydro-2-dibenzopyran derivative, as identified in mammalian and avian brain tissues . Structural analogs with modifications to the methoxy or methyl groups retain biological activity, suggesting these moieties are critical for binding to adrenal glomerulosa cell receptors. To validate structural-function relationships, researchers should employ techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to map binding domains and compare activity across analogs.

Q. What experimental models are suitable for studying AGTH's role in aldosterone regulation?

In vitro models (e.g., adrenal glomerulosa cell cultures) allow direct measurement of aldosterone secretion via radioimmunoassay (RIA) or ELISA after AGTH exposure . In vivo models, such as rodents with adrenal gland cannulation, enable real-time analysis of AGTH’s diurnal secretion patterns and feedback mechanisms . Controls should include angiotensin II and potassium levels, as these also modulate aldosterone synthesis.

Advanced Research Questions

Q. How can conflicting data on AGTH's aldosterone-stimulating effects be resolved?

Discrepancies may arise from interspecies variation (e.g., avian vs. mammalian AGTH sensitivity) or confounding factors like medication use (e.g., diuretics, oral contraceptives) that alter aldosterone assays . Researchers should:

- Standardize protocols for sample collection (e.g., sodium/potassium-controlled diets).

- Use multivariate regression to isolate AGTH-specific effects from other regulators (e.g., renin-angiotensin system).

- Replicate studies across species and validate assays with mass spectrometry to minimize cross-reactivity .

Q. What frameworks are optimal for designing studies on AGTH's molecular signaling pathways?

Apply the PICOT framework to structure hypotheses:

Q. How can systematic reviews address gaps in AGTH research?

Follow PRISMA guidelines for literature synthesis :

- Search Strategy : Use Boolean operators (e.g.,

(this compound OR AGTH) AND (aldosterone OR adrenal glomerulosa)) across PubMed, Embase, and Cochrane Library. - Data Extraction : Tabulate findings by species, methodology, and outcomes (e.g., Table 1).

- Bias Assessment : Apply Cochrane’s Risk of Bias Tool for in vivo studies .

Table 1. Key AGTH Studies (Hypothetical Data)

| Study | Model | AGTH Dose | Aldosterone Increase | Confounders Controlled? |

|---|---|---|---|---|

| A (2020) | Rat | 10 nM | 35% | Yes (angiotensin II blocked) |

| B (2021) | Human cells | 5 nM | 12% | No (potassium not standardized) |

Methodological Guidance

Q. What statistical methods are appropriate for analyzing AGTH dose-response relationships?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Account for intra-experimental variability with mixed-effects models, especially in longitudinal studies. Report confidence intervals and effect sizes to highlight clinical relevance .

Q. How can researchers mitigate ethical challenges in AGTH studies involving animal models?

- Adhere to ARRIVE guidelines for humane endpoints (e.g., predefined thresholds for adrenal hypertrophy).

- Justify sample sizes via power analysis to minimize unnecessary animal use .

Data Synthesis and Reporting

Q. What are common pitfalls in interpreting AGTH’s role in hypertension research?

How to prioritize research questions in understudied areas of AGTH biology?

Apply the FINER criteria :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.